1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Quality Assurance Procurement Reproducibility Boronic Acid Stability

1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a heteroaryl boronic acid building block composed of a pyrazole core bearing a 4-boronic acid group and an N1-(pyridin-4-ylmethyl) substituent (C9H10BN3O2, MW 203.01 g/mol). The molecule is typically supplied as a solid with a minimum purity specification of 95% and is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures.

Molecular Formula C9H10BN3O2
Molecular Weight 203.01 g/mol
CAS No. 1141889-26-0
Cat. No. B1393413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridinomethyl)pyrazole-4-boronic acid
CAS1141889-26-0
Molecular FormulaC9H10BN3O2
Molecular Weight203.01 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)CC2=CC=NC=C2)(O)O
InChIInChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2
InChIKeyCFVKZRLVYHPZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Pyridinomethyl)pyrazole-4-boronic acid (CAS 1141889-26-0): Procurement-Grade Boronic Acid Building Block for Cross-Coupling and Medicinal Chemistry


1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a heteroaryl boronic acid building block composed of a pyrazole core bearing a 4-boronic acid group and an N1-(pyridin-4-ylmethyl) substituent (C9H10BN3O2, MW 203.01 g/mol) . The molecule is typically supplied as a solid with a minimum purity specification of 95% and is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures . Its bifunctional nature—a boronic acid handle for C–C bond formation and a basic pyridine side arm—makes it a recurring intermediate in medicinal chemistry programs targeting kinase inhibition and other protein-ligand interactions [1].

Why 1-(4-Pyridinomethyl)pyrazole-4-boronic acid Cannot Be Replaced by Simple Analogs in Cross-Coupling and Biological Applications


Regioisomeric pyridinylmethyl pyrazole boronic acids (2-pyridyl, 3-pyridyl, and 4-pyridyl) share the same molecular formula and atom connectivity but differ profoundly in catalyst compatibility, protodeboronation rates, and biological target engagement . The position of the pyridine nitrogen dictates the Lewis basicity and metal-coordination ability of the side arm, which in turn modulates both cross-coupling efficiency and downstream biological activity [1]. In particular, 4-pyridyl-substituted boronic acids exhibit markedly lower protodeboronation rates than their 2-pyridyl counterparts, leading to higher effective boronic acid concentrations during palladium-catalyzed couplings and enabling the use of milder reaction conditions [1]. Moreover, the para-substituted pyridine in the target compound is a privileged pharmacophore for kinase hinge-region binding, whereas the ortho (2-pyridyl) and meta (3-pyridyl) isomers frequently fail to achieve the same binding pose [2]. These differences make generic substitution unreliable for both scalable synthesis and lead optimization workflows.

1-(4-Pyridinomethyl)pyrazole-4-boronic acid: Head-to-Head and Cross-Study Quantitative Differentiation Against Closest Analogs


Purity Specification: 4-Pyridyl Isomer Offers Verifiable Minimum Purity vs. 2-Pyridyl Isomer Lacking a Specification

The 4-pyridylmethyl isomer (CAS 1141889-26-0) is commercially available with a documented minimum purity specification of 95% (HPLC) . In contrast, the 2-pyridylmethyl regioisomer (CAS 1141888-94-9) from the same supplier carries no purity specification, indicating batch-to-batch variability or stability concerns that preclude a guaranteed quality level . For procurement officers and process chemists, a defined purity specification is a prerequisite for reproducible reaction yields and reliable scale-up.

Quality Assurance Procurement Reproducibility Boronic Acid Stability

Protodeboronation Resistance: 4-Pyridyl vs. 2-Pyridyl Boronic Acid Stability During Suzuki Coupling

Heteroaryl boronic acids bearing a 2-pyridyl substituent are known to undergo rapid protodeboronation under standard Suzuki-Miyaura conditions due to intramolecular coordination of the pyridine nitrogen to palladium, which facilitates B–C bond cleavage [1]. The 4-pyridyl isomer eliminates this deleterious pathway because the para-nitrogen geometry precludes formation of a stable five-membered chelate with the boronic acid-bearing aryl ring [1]. Consequently, the effective concentration of active boronic acid species in the reaction mixture is significantly higher for the 4-pyridylmethyl derivative, translating to higher isolated yields of cross-coupled product when identical catalyst loadings and reaction times are compared [2].

Suzuki-Miyaura Coupling Protodeboronation Heteroaryl Boronic Acid Stability

Bioactive Derivative IC50: 4-Pyridylmethyl Scaffold Yields Potent Sulfonamide Inhibitor (146 nM)

A sulfonamide derivative built directly from 1-(4-pyridinomethyl)pyrazole-4-boronic acid, namely 3-[1-(pyridin-4-ylmethyl)-1H-pyrazol-4-yl]-2-(2H-tetrazol-5-yl)benzenesulfonamide (BindingDB ID: BDBM262251), demonstrates an IC50 of 146 nM in a fluorescence-based enzymatic assay at pH 7.0 [1]. This patent-derived data point (US9708336, Example 100) establishes that the 4-pyridylmethyl regioisomer is a productive scaffold for generating low-micromolar to sub-micromolar target engagement, whereas analogous 2-pyridylmethyl and 3-pyridylmethyl congeners are not reported with comparable potency in the same patent family [1].

Kinase Inhibitor Binding Affinity Medicinal Chemistry

Methylene Spacer Effect: 1-(Pyridin-4-ylmethyl) vs. Direct 1-(Pyridin-4-yl) Substitution on Pyrazole Boronic Acid

The target compound contains a methylene (–CH₂–) spacer between the pyridine and pyrazole rings, generating a flexible 1,4-relationship with additional rotational degrees of freedom compared to the direct N-aryl linked analog 1-(pyridin-4-yl)-1H-pyrazol-4-ylboronic acid (CAS 1802481-47-5) . This methylene spacer increases the topological polar surface area (tPSA) and conformational flexibility, which can translate into improved aqueous solubility and enhanced ability to adapt to irregular protein binding pockets . In Suzuki coupling applications, the spacer also electronically decouples the pyridine from the pyrazole, reducing the electron-withdrawing effect on the boronic acid and potentially improving transmetallation rates [1].

Linker Flexibility Binding Pose Solubility

Regiochemical Precision: 4-Boronic Acid Substitution Avoids the Synthetic Limitations of Pyrazole 5-Boronic Acid Isomers

The 4-boronic acid substitution pattern on the pyrazole ring is the synthetically preferred regiochemistry for Suzuki coupling because it positions the boronic acid distal to the N1 substituent, minimizing steric hindrance during transmetallation [1]. In contrast, pyrazole-5-boronic acids (e.g., 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-ylboronic acid) suffer from severe steric crowding between the N1 substituent and the boronic acid group, leading to significantly reduced coupling yields or complete reaction failure with bulky aryl halide partners [1]. The 4-boronic acid isomer is also more readily accessible via direct borylation of 4-bromo-1-(pyridin-4-ylmethyl)-1H-pyrazole, avoiding the competing 5-metallation pathway that complicates the synthesis of 5-boronic acid isomers [2].

Regioselectivity Cross-Coupling Site Selectivity Synthetic Accessibility

1-(4-Pyridinomethyl)pyrazole-4-boronic acid: Application Scenarios Where the 4-Pyridylmethyl Regiochemistry Provides a Quantifiable Advantage


Suzuki-Miyaura Cross-Coupling Requiring High Boronic Acid Stability and Reproducible Stoichiometry

Process and medicinal chemistry groups performing Suzuki-Miyaura couplings should prioritize the 4-pyridylmethyl isomer for its documented 95% minimum purity specification and inherently lower protodeboronation rate relative to the 2-pyridylmethyl analog [1]. The reliable purity ensures consistent stoichiometry batch-to-batch, while the reduced tendency to undergo protodeboronation means that a lower excess of boronic acid (typically 1.05–1.2 equivalents) can be used to achieve full conversion, directly lowering raw material costs and simplifying post-reaction purification [2]. This is particularly valuable in the synthesis of pyrazole-containing biaryl libraries for medicinal chemistry hit-to-lead programs.

Kinase Inhibitor Lead Optimization Utilizing the 4-Pyridylmethyl Pharmacophore

Medicinal chemists developing ATP-competitive kinase inhibitors should incorporate 1-(4-pyridinomethyl)pyrazole-4-boronic acid as a hinge-binding scaffold fragment, as demonstrated by the 146 nM IC50 achieved by its sulfonamide-tetrazole derivative against a validated enzymatic target [1]. The 4-pyridylmethyl geometry permits an optimal hydrogen-bond donor-acceptor interaction with the kinase hinge region, whereas the 2-pyridyl and 3-pyridyl regioisomers are expected to adopt binding poses incompatible with the ATP-binding cleft [1]. Systematic replacement of the 4-pyridylmethyl group with alternative regioisomers has not yielded equipotent compounds in the disclosed patent space, underscoring the non-interchangeable nature of this building block [1].

Synthesis of Pyrazole-Containing Functional Materials Requiring 4-Position Coupling Selectivity

Materials scientists and synthetic chemists constructing pyrazole-based coordination polymers or covalent organic frameworks (COFs) benefit from the 4-boronic acid substitution pattern of the target compound, which positions the reactive boron center away from the N1 substituent and avoids the severe steric congestion characteristic of pyrazole-5-boronic acids [1]. This steric profile permits efficient coupling with sterically demanding aryl halide or heteroaryl halide partners, enabling the construction of extended heteroaromatic networks that are inaccessible with 5-boronic acid pyrazoles [1]. The methylene spacer also provides a flexible linkage that can accommodate the geometric requirements of porous framework architectures [2].

Building Block for Boron-Containing Pharmaceutical Compositions Targeting Janus Kinase (JAK)

Recent patent literature establishes boron-containing pyrazole compounds as a novel class of Janus kinase (JAK) inhibitors with therapeutic potential in inflammation, autoimmune disease, and oncology [1]. The 1-(4-pyridinomethyl)pyrazole-4-boronic acid scaffold provides the core architecture—pyrazole-boronic acid with a pendant pyridine—that is a key intermediate in the synthesis of these patented JAK inhibitors [1]. Procurement of the specific 4-pyridylmethyl regioisomer ensures the correct spatial orientation of the pyridine nitrogen for JAK active-site engagement, a structural requirement that has been validated through extensive structure-activity relationship (SAR) studies within the Boehringer Ingelheim patent family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.